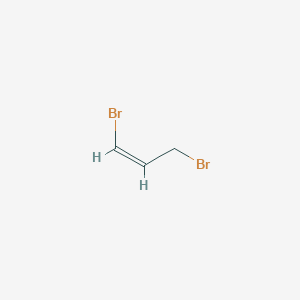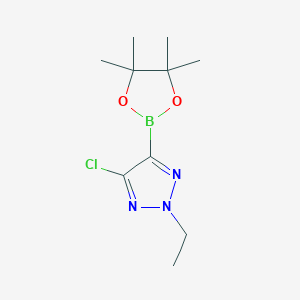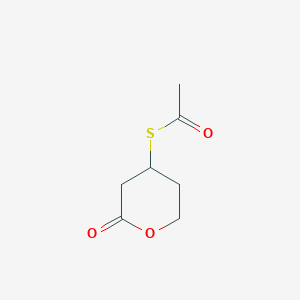
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a methoxyphenyl group attached to a dimethylpyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-methoxyphenylacetonitrile with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired pyrrolidine derivative. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine.
Reduction: Formation of 4-(4-Methoxyphenyl)-3,3-dimethylpiperidine.
Substitution: Formation of 4-(4-Halophenyl)-3,3-dimethylpyrrolidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-3,3-dimethylpiperidine
- 4-(4-Hydroxyphenyl)-3,3-dimethylpyrrolidine
- 4-(4-Halophenyl)-3,3-dimethylpyrrolidine derivatives
Uniqueness
4-(4-Methoxyphenyl)-3,3-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the methoxy group and the dimethylpyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H20ClNO |
|---|---|
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-3,3-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)9-14-8-12(13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
Clave InChI |
MXTVQZSJJMTQSK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1C2=CC=C(C=C2)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)

![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)

![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)

![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)




